molecular formula C16H9NO B14115145 4-(4-Formyl-phenylethynyl)-benzonitrile

4-(4-Formyl-phenylethynyl)-benzonitrile

Cat. No.: B14115145
M. Wt: 231.25 g/mol
InChI Key: GUQDQAHXEQHGRP-UHFFFAOYSA-N
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Description

4-(4-Formyl-phenylethynyl)-benzonitrile is an organic compound characterized by the presence of a formyl group and a benzonitrile group connected through a phenylethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formyl-phenylethynyl)-benzonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Formyl-phenylethynyl)-benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Formyl-phenylethynyl)-benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Formyl-phenylethynyl)-benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylethynyl linkage provides rigidity to the molecule, allowing it to fit into specific binding sites with high affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Formyl-phenylethynyl)-benzonitrile is unique due to the combination of its formyl and nitrile groups connected through a phenylethynyl linkage. This structure imparts specific reactivity and binding properties that are not observed in other similar compounds .

Properties

Molecular Formula

C16H9NO

Molecular Weight

231.25 g/mol

IUPAC Name

4-[2-(4-formylphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C16H9NO/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10,12H

InChI Key

GUQDQAHXEQHGRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)C#N

Origin of Product

United States

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